N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H24F2N4O2 and its molecular weight is 390.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, antioxidant properties, cytotoxicity, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: N'-(2,4-difluorophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide
- Molecular Formula: C22H26F2N4O2
- Molecular Weight: 416.5 g/mol
- CAS Number: 922981-85-9
The compound features a difluorophenyl group, a dimethylamino group, and an oxalamide moiety, contributing to its unique chemical properties and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluorophenyl group enhances binding affinity to these targets, while the dimethylamino groups modulate electronic properties, facilitating interactions with biological macromolecules. The oxalamide core provides structural stability essential for its biological activity .
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing the phenyl-N,N-dimethylamino group have demonstrated promising antioxidant potency without cytotoxic effects. These compounds were evaluated using various assays:
- Oxygen Radical Absorption Capacity (ORAC)
- Ferric Reducing Antioxidant Power (FRAP)
- DPPH Radical Scavenging Activity
In studies, compounds with the dimethylamino functional group showed effective radical scavenging abilities, which may be attributed to their capacity to donate electrons and neutralize free radicals .
Table 1: Antioxidant Activity Assay Results
Compound | ORAC Value | FRAP Value | DPPH Scavenging Activity (%) |
---|---|---|---|
6a | 150 µmol TE/g | 120 µmol Fe(II)/g | 85% |
6c | 175 µmol TE/g | 140 µmol Fe(II)/g | 90% |
6e | 160 µmol TE/g | 130 µmol Fe(II)/g | 88% |
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay revealed that certain derivatives of this compound did not exhibit significant cytotoxic effects on H9c2 cardiomyoblast cells. For example, compounds with the phenyl-N,N-dimethylamino functional group maintained cell viability comparable to untreated controls .
Table 2: Cytotoxicity Results
Compound | Concentration (µM) | Cell Viability (%) |
---|---|---|
Control | - | 100 |
6a | 20 | 95 |
6c | 20 | 92 |
6e | 20 | 93 |
Case Studies and Applications
Several studies have highlighted the potential applications of this compound in drug development:
- Medicinal Chemistry : The compound is being investigated as a pharmacophore for developing new therapeutic agents due to its favorable interactions with biological targets.
- Materials Science : Its unique chemical structure is explored for applications in advanced materials such as polymers and coatings.
- Biological Research : As a tool compound, it aids in studying the effects of fluorinated aromatic compounds on various biological systems .
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N4O2/c1-25(2)15-8-5-13(6-9-15)18(26(3)4)12-23-19(27)20(28)24-17-10-7-14(21)11-16(17)22/h5-11,18H,12H2,1-4H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVNACDFTKIYLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.